molecular formula C21H12CaN2O6S B13121080 Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate

Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate

Cat. No.: B13121080
M. Wt: 460.5 g/mol
InChI Key: OVHKKOQGPOYPLY-UHFFFAOYSA-L
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Description

Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate, also known as Pigment Red 63:1, is a calcium salt of an azo dye. This compound is widely used in various industries due to its vibrant red color and stability. It is commonly used as a pigment in paints, inks, and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate typically involves the diazotization of 2-aminonaphthalene-1-sulfonic acid followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out in an acidic medium to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

Scientific Research Applications

Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and the carboxylate group play crucial roles in binding to metal ions, making it an effective indicator in complexometric titrations. The sulfonate group enhances its solubility in water, facilitating its use in aqueous systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate is unique due to its high stability, vibrant color, and ability to form stable complexes with metal ions. Its solubility in water and various organic solvents makes it versatile for different applications .

Properties

Molecular Formula

C21H12CaN2O6S

Molecular Weight

460.5 g/mol

IUPAC Name

calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate

InChI

InChI=1S/C21H14N2O6S.Ca/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

OVHKKOQGPOYPLY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O.[Ca+2]

Origin of Product

United States

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